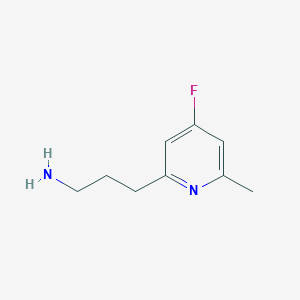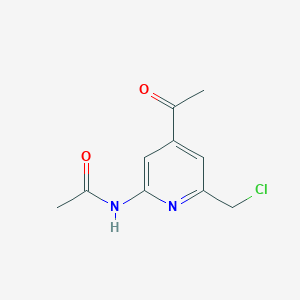
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4-position, a chloromethyl group at the 6-position, and an acetamide group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethylation reagents under acidic conditions.
Acetamide Formation: The acetamide group can be introduced through the reaction of the corresponding amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents such as dichloromethane or ethanol, and catalysts if necessary.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.
Applications De Recherche Scientifique
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Acetyl-6-(bromomethyl)pyridin-2-yl)acetamide: Similar structure with a bromomethyl group instead of a chloromethyl group.
N-(4-Acetyl-6-(methyl)pyridin-2-yl)acetamide: Similar structure with a methyl group instead of a chloromethyl group.
N-(4-Acetyl-6-(hydroxymethyl)pyridin-2-yl)acetamide: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which can undergo specific chemical reactions such as nucleophilic substitution. This allows for the synthesis of a wide range of derivatives with diverse biological activities. Additionally, the combination of acetyl and acetamide groups in the pyridine ring enhances its potential as a versatile building block in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
N-[4-acetyl-6-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)8-3-9(5-11)13-10(4-8)12-7(2)15/h3-4H,5H2,1-2H3,(H,12,13,15) |
Clé InChI |
VEUBPEASHZWOLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)NC(=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


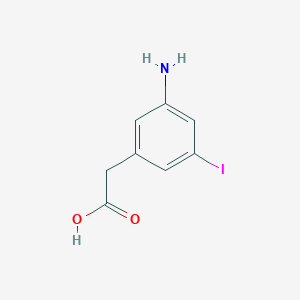
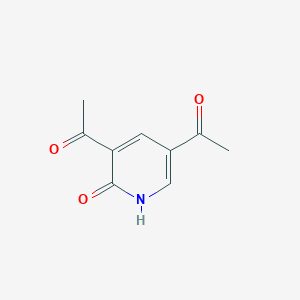

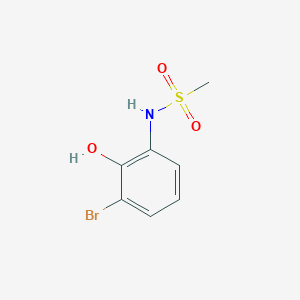

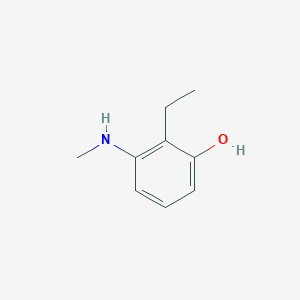


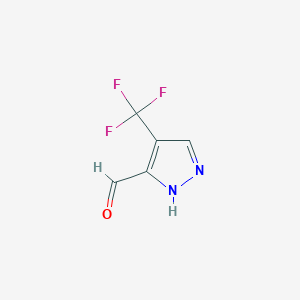


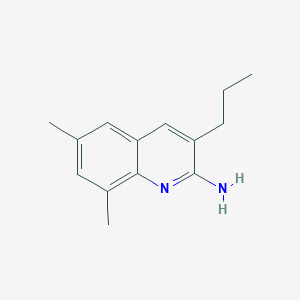
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
